molecular formula C13H22O B14138357 (4aR,8aS)-5,5,8a-Trimethyloctahydronaphthalen-2(1H)-one CAS No. 24222-51-3

(4aR,8aS)-5,5,8a-Trimethyloctahydronaphthalen-2(1H)-one

Cat. No.: B14138357
CAS No.: 24222-51-3
M. Wt: 194.31 g/mol
InChI Key: YZILXDJWJHJLAM-YPMHNXCESA-N
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Description

(4aR,8aS)-5,5,8a-Trimethyloctahydronaphthalen-2(1H)-one is a chemical compound with the molecular formula C15H24O It is a derivative of octahydronaphthalene, characterized by the presence of three methyl groups and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,8aS)-5,5,8a-Trimethyloctahydronaphthalen-2(1H)-one typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method includes the catalytic hydrogenation of 1,2,3,4-tetrahydronaphthalene using a palladium or platinum catalyst. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation, resulting in the formation of the octahydronaphthalene core. Subsequent functionalization steps introduce the methyl groups and the ketone functionality .

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for achieving high purity and yield .

Chemical Reactions Analysis

Types of Reactions

(4aR,8aS)-5,5,8a-Trimethyloctahydronaphthalen-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4aR,8aS)-5,5,8a-Trimethyloctahydronaphthalen-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (4aR,8aS)-5,5,8a-Trimethyloctahydronaphthalen-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the ketone group allows it to participate in hydrogen bonding and other interactions with biological macromolecules. The methyl groups may influence its hydrophobic interactions and overall molecular stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4aR,8aS)-5,5,8a-Trimethyloctahydronaphthalen-2(1H)-one is unique due to its specific stereochemistry and the presence of three methyl groups and a ketone functional group.

Properties

CAS No.

24222-51-3

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

(4aR,8aS)-5,5,8a-trimethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-one

InChI

InChI=1S/C13H22O/c1-12(2)7-4-8-13(3)9-10(14)5-6-11(12)13/h11H,4-9H2,1-3H3/t11-,13+/m1/s1

InChI Key

YZILXDJWJHJLAM-YPMHNXCESA-N

Isomeric SMILES

C[C@@]12CCCC([C@H]1CCC(=O)C2)(C)C

Canonical SMILES

CC1(CCCC2(C1CCC(=O)C2)C)C

Origin of Product

United States

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